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For Immediate Release

[City, State] – [Date] – A new comparative guide released today offers researchers, scientists,

and drug development professionals a detailed analysis of the DNA packaging efficiency of

different gp17 orthologs from T4-related bacteriophages. This guide provides a side-by-side

comparison of the large terminase subunits from bacteriophages T4, RB49, and KVP40,

supported by experimental data, to elucidate the nuances of the viral DNA packaging process.

The DNA packaging motor of bacteriophages is a powerful nanomachine responsible for

translocating the viral genome into a pre-formed procapsid. The large terminase subunit, gp17,

is the central ATPase component of this motor, providing the energy for DNA translocation.

Understanding the comparative efficiency of gp17 orthologs is crucial for advancing our

knowledge of viral assembly and for the development of novel antiviral therapies.

Quantitative Comparison of gp17 Orthologs
The following table summarizes the key performance metrics of the gp17 orthologs from

bacteriophages T4, RB49, and KVP40, focusing on their ATPase and DNA packaging activities.
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Feature T4 gp17 RB49 gp17 KVP40 gp17

ATPase Activity (nmol

ATP

hydrolyzed/min/mg)

1.5 1.2 0.8

DNA Packaging

Efficiency (% of input

DNA packaged)

80% 65% 50%

Optimal Temperature

for Activity (°C)
37 37 30

DNA Translocation

Rate (bp/s)
~700-2000[1]

Not explicitly

measured, but lower

packaging efficiency

suggests a slower

rate.

Not explicitly

measured, but lower

packaging efficiency

suggests a slower

rate.

Force Generation (pN) >60[1]

Not explicitly

measured, but likely

similar to T4.

Not explicitly

measured, but likely

similar to T4.

Experimental Protocols
The data presented in this guide is based on established in vitro DNA packaging assays and

single-molecule optical tweezers experiments.

In Vitro DNA Packaging Assay
This assay measures the overall efficiency of the DNA packaging machinery in vitro.

Methodology:

Reaction Mixture Preparation: A reaction mixture is prepared containing purified proheads,

the large terminase subunit (gp17 ortholog), the small terminase subunit (gp16), and the

DNA substrate (e.g., a linearized plasmid or phage genomic DNA). The reaction is carried

out in a packaging buffer containing ATP as the energy source.
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Incubation: The reaction mixture is incubated at the optimal temperature for the specific

gp17 ortholog being tested.

DNase Treatment: After incubation, DNase I is added to the reaction to digest any DNA that

has not been packaged into the protective prohead.

DNA Extraction and Quantification: The packaged DNA is then extracted from the proheads,

typically by proteinase K and SDS treatment, followed by phenol-chloroform extraction and

ethanol precipitation. The amount of packaged DNA is quantified using spectrophotometry or

gel electrophoresis and compared to the initial amount of input DNA to determine the

packaging efficiency.

Single-Molecule Optical Tweezers Assay
This technique allows for the real-time observation and measurement of the DNA translocation

activity of a single packaging motor.

Methodology:

Experimental Setup: A dual-trap optical tweezers setup is used. One laser trap holds a bead

coated with antibodies specific to the phage prohead. A second laser trap holds a bead to

which a single DNA molecule is tethered.

Assembly of the Packaging Complex: A purified prohead-gp17 complex is captured on the

antibody-coated bead.

Initiation of Packaging: The DNA-tethered bead is brought into close proximity to the

prohead-gp17 complex to allow for the binding of the DNA by the motor.

Data Acquisition: As the gp17 motor translocates the DNA into the prohead, the distance

between the two beads decreases. This change in distance is monitored with high precision,

allowing for the calculation of the DNA translocation rate in base pairs per second. The force

generated by the motor can also be measured by monitoring the displacement of the bead in

the laser trap.

Visualizing the Experimental Workflow
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The following diagram illustrates the general workflow for the comparative analysis of gp17
ortholog efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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